![molecular formula C19H18ClF3N2O2 B2887215 3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide CAS No. 2034554-17-9](/img/structure/B2887215.png)
3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide
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Description
3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H18ClF3N2O2 and its molecular weight is 398.81. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research into compounds with structural similarities has shown potential in the development of anticonvulsant drugs. For instance, studies on N-Benzyl-3-[(chlorophenyl)amino]propanamides have highlighted their efficacy against generalized seizures, demonstrating more potent effects than standard drugs like phenytoin and valproate in animal models. These findings suggest a promising avenue for developing new antiepileptic medications (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and evaluated for their antibacterial and antifungal activities. The research indicates that these compounds could serve as the basis for novel antimicrobial agents, offering new strategies to combat resistant strains of bacteria and fungi (Baranovskyi et al., 2018).
Spectroscopic and Structural Analysis
The study of polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical properties. Spectroscopic and diffractometric techniques have been applied to characterize polymorphic forms of investigational pharmaceutical compounds, aiding in the optimization of drug formulation and delivery (Vogt et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as thienoquinolines, demonstrates the potential of chlorophenyl-containing compounds in creating new materials with possible applications in electronics, photonics, and as pharmaceutical intermediates (Awad, Abdel-rahman, & Bakhite, 1991).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-15-3-1-2-13(10-15)6-9-17(26)25-16-7-4-14(5-8-16)11-18(27)24-12-19(21,22)23/h1-5,7-8,10H,6,9,11-12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEHFDLYNBRCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide |
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